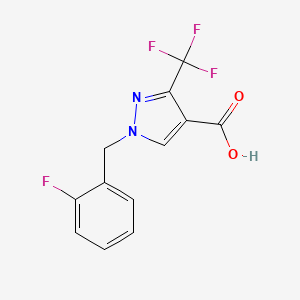
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions where the fluorobenzyl halide reacts with the pyrazole intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The substitution of fluorine with chlorine can alter the compound’s reactivity and interaction with molecular targets.
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group can influence the compound’s chemical behavior and applications.
Properties
Molecular Formula |
C12H8F4N2O2 |
|---|---|
Molecular Weight |
288.20 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F4N2O2/c13-9-4-2-1-3-7(9)5-18-6-8(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20) |
InChI Key |
NGMGRWCVEIRZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


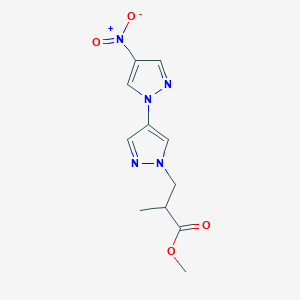
![N-{2-[4-(dimethylamino)phenyl]-2H-benzotriazol-5-yl}-4-iodobenzamide](/img/structure/B14923631.png)
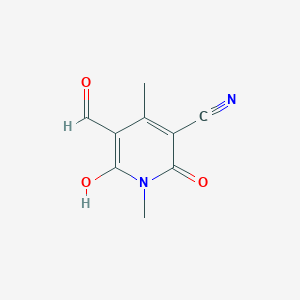
![ethyl 5-acetyl-2-{[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14923639.png)
![2-[4-(3-hydroxypropyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B14923646.png)
![(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B14923647.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14923651.png)
![2-[(5-Bromo-3-tert-butyl-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14923655.png)
![4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-phenylbenzenesulfonamide](/img/structure/B14923663.png)
![4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14923671.png)
![2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B14923673.png)
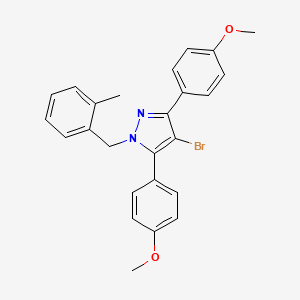
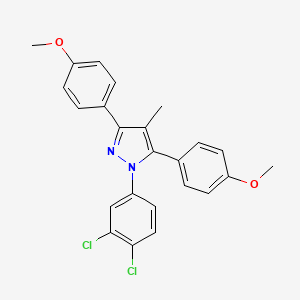
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923687.png)
